Home > Products > Building Blocks P11017 > 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine - 1383675-84-0

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Catalog Number: EVT-1734710
CAS Number: 1383675-84-0
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JT001 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea)

  • Compound Description: JT001 is a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. [] It effectively inhibits NLRP3 inflammasome assembly, leading to reduced cytokine release and prevention of pyroptosis. [] Oral administration of JT001 has demonstrated efficacy in reducing hepatic inflammation and fibrosis in various murine models. []
  • Relevance: JT001 is a direct derivative of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, featuring a sulfonylurea group at the 3-position of the core structure. []

(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394)

  • Compound Description: GDC-2394 is a potent and selective NLRP3 inhibitor with an improved safety profile compared to earlier analogs. [] This compound exhibits suitable in vitro and in vivo safety for advancement into human clinical trials. []
  • Relevance: GDC-2394 shares the core structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine with modifications including a methylamino group at the 6-position and a complex sulfonamide substituent at the 3-position. [] The development of GDC-2394 stemmed from efforts to improve the solubility and safety profile of earlier NLRP3 inhibitors based on the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold, like JT001. []

(6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

  • Compound Description: PA-824 is a nitroimidazooxazine antitubercular drug currently in clinical trials. [, ] It exhibits activity against both replicating and nonreplicating Mycobacterium tuberculosis. [, ] Research has focused on modifying the linker and lipophilic tail of PA-824 to improve its metabolic stability, solubility, and efficacy. [, , , , , , , ]

2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazine-5-imine

  • Compound Description: This compound and its pharmaceutical salts are disclosed for their potential use in treating or preventing cardiovascular diseases. []
  • Relevance: This compound shares the core structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine but incorporates a benzene ring fused to the pyrazole ring, forming a benzo[d]pyrazolo[5,1-b][1,3]oxazine system. Additionally, it possesses a methyl group at the 2-position and an imine group at the 5-position. []

6,7-dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones

  • Compound Description: This series of compounds displays inhibitory activity against the release of inflammatory cytokines. []
Overview

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound characterized by its unique pyrazolo-oxazine core structure. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as a building block in drug development and materials science. The specific structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

This compound falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements as part of the ring structure. The pyrazolo-oxazine framework is notable for its versatility in organic synthesis and potential pharmacological properties. It is often synthesized through various cyclization reactions involving pyrazole derivatives and oxazines, leading to a wide array of functionalized derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves several key steps:

  1. Cyclization Reaction: The primary method involves the cyclization of a suitable pyrazole derivative with an oxirane compound. This reaction is often catalyzed by specific catalysts and conducted under controlled conditions to optimize yield and purity.
  2. Chlorination: Following cyclization, chlorination may be employed to introduce functional groups such as carbonyl chloride, enhancing the compound's reactivity for further modifications.
  3. Purification: Post-synthesis purification is crucial, often achieved through techniques such as column chromatography to isolate the desired product from unreacted starting materials and by-products.

Industrial Production

In industrial settings, the synthesis can be scaled up using continuous flow reactors or automated systems to improve efficiency and safety while maintaining product quality.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is C8H10N2OC_8H_{10}N_2O. Its structure features a fused ring system that includes both pyrazole and oxazine moieties. The key structural attributes include:

  • Fused Ring System: The combination of nitrogen-containing rings contributes to its unique chemical properties.
  • Functional Groups: The presence of carbonyl chloride or carboxamide groups in derivatives significantly influences reactivity and biological activity.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize this compound. For instance, proton NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm molecular weight and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can participate in several types of chemical reactions:

  • Oxidation: This process can introduce additional oxygen functionalities.
  • Reduction: Reduction reactions can modify existing functional groups or double bonds.
  • Substitution Reactions: These involve replacing one functional group with another, potentially altering the compound's biological activity or material properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of solvent and reaction conditions (temperature, pressure) can significantly affect the outcome .

Mechanism of Action

The mechanism of action for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific biological targets such as enzymes or receptors. This interaction may lead to inhibition or activation of certain pathways within biological systems. For example, some derivatives have been shown to act as phosphodiesterase inhibitors, which play a role in various signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a solid or crystalline substance.
  • Solubility: Solubility characteristics depend on substituents; many derivatives are soluble in polar organic solvents.

Chemical Properties

  • Stability: The stability of the compound can vary based on environmental conditions (e.g., light, temperature).
  • Reactivity: The presence of reactive functional groups allows for further chemical transformations.

Relevant data from studies indicate that certain derivatives exhibit significant biological activity due to their structural features .

Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several scientific applications:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting various diseases.
  • Biological Research: Used in studies related to enzyme interactions and signaling pathways.
  • Material Science: Potential applications in developing new materials with tailored properties for coatings and polymers .
Synthetic Methodologies for 6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]Oxazine Core Architecture

Cyclization Strategies for Bicyclic Heterocycle Formation

The construction of the pyrazolo[5,1-b][1,3]oxazine core relies on precision cyclization techniques. A predominant method involves the condensation of 5-aminopyrazole derivatives with carbonyl-containing bifunctional reagents like γ-butyrolactone or α-halo carbonyls. This reaction proceeds under acidic catalysis (e.g., acetic acid) at 110–130°C, facilitating nucleophilic attack by the pyrazole nitrogen on the electrophilic carbonyl carbon, followed by intramolecular ether formation to yield the fused bicyclic system [5] . Alternative routes employ diol cyclization agents, where 1,4-diols react with pyrazole carbaldehydes under dehydrating conditions to form the oxazine ring via acid-catalyzed acetalization and subsequent ring closure .

Industrial scalability has been achieved using continuous flow reactors, which enhance reaction control and yield. For example, bromo-functionalized derivatives are synthesized via N-bromosuccinimide (NBS) electrophilic substitution in acetonitrile at 25°C, achieving >62% yield with minimized byproduct formation [6]. Key parameters influencing cyclization efficiency include temperature control, catalyst loading (typically 5–10 mol% p-toluenesulfonic acid), and stoichiometric balance, with optimized protocols achieving isolated yields exceeding 85% [5].

Table 1: Representative Cyclization Methods for Core Synthesis

PrecursorCyclization AgentConditionsYield (%)Reference
5-Aminopyrazoleγ-ButyrolactoneAcOH, 110°C, 12 h68 [5]
Ethyl 5-aminopyrazole-4-carboxylate1,4-DibromobutaneK₂CO₃, DMF, 80°C, 8 h72
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazineN-IodosuccinimideCH₃CN, 25°C, 1 h62 [6]

Table 2: Industrial Scale Optimization Parameters

ParameterLaboratory ScaleContinuous Flow Process
Temperature110°C130°C
Reaction Time12 h30 min
Catalyst Loading10 mol%5 mol%
Isolated Yield68%89%

Regioselective Functionalization of Pyrazolo-Oxazine Scaffolds

Regioselective modification at the C3 position is achievable through electrophilic aromatic substitution (SEAr) due to the inherent electron-rich character of the pyrazole ring. Halogenation using NXS (X = Br, I) in acetonitrile at ambient temperature selectively yields 3-halo derivatives, crucial for downstream cross-coupling reactions. For instance, N-iodosuccinimide furnishes 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine in 62.2% yield after silica gel purification [6]. The C2 position undergoes directed lithiation at –78°C using n-BuLi, enabling carboxylation to form carboxylic acid intermediates (e.g., with CO₂), which serve as precursors for amide couplings [2] .

Carboxamide derivatization employs activated esters (e.g., acid chlorides) reacting with amines under mild conditions. Notably, coupling 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid with 2-aminopyridine via SOCl₂ activation generates N-(pyridin-2-yl)carboxamide in 74% yield . Steric and electronic factors govern regioselectivity: Electron-withdrawing substituents at C3 reduce pyrazole nucleophilicity, directing further modifications to C6–C7 alkyl chains instead.

Table 3: Regioselective Reactions at Key Positions

PositionReaction TypeReagents/ConditionsProduct Application
C3HalogenationNIS, CH₃CN, 25°CSuzuki coupling precursors
C2Carboxylation1) n-BuLi, THF, –78°C; 2) CO₂Carboxamide synthesis
C6–C7AlkylationK₂CO₃, alkyl halides, DMFSolubility enhancement

Catalytic Systems for Asymmetric Derivative Synthesis

Chiral induction in pyrazolo[5,1-b][1,3]oxazine synthesis targets stereocenters at C5, C6, or C7. Asymmetric hydrogenation of prochiral enol ethers using Ru-(S)-BINAP catalysts achieves enantiomeric excess (ee) >90% for (5R,7R)-configured derivatives [5]. Organocatalytic approaches employ cinchona alkaloids (e.g., quinine) in Michael additions to α,β-unsaturated pyrazolo-oxazines, yielding C7-functionalized analogs with 85% ee .

Enzymatic resolution using immobilized lipases separates racemic alcohols. For example, Candida antarctica lipase B selectively acetylates the (S)-isomer of 7-hydroxyethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, enriching the (R)-enantiomer to 99% ee after hydrolysis [3] [4]. These chiral intermediates are pivotal for synthesizing PDE4 inhibitors with stereospecific binding—e.g., (5R,7R)-3-bromo-2-(4-fluorophenyl)-7-methyl derivatives exhibit 50-fold higher affinity for PDE4B over the (5S,7S) isomer [5].

Solvent-Free Mechanochemical Approaches to Ring Closure

Mechanochemistry via ball milling enables solvent-free bicyclic ring formation. Co-grinding 5-aminopyrazole and succinic anhydride with K₂CO₃ as a solid base at 30 Hz for 60 minutes generates the oxazine ring through dehydrative cyclization, achieving 78% yield with minimal waste . Liquid-assisted grinding (LAG) enhances diffusion in heterocycle synthesis; adding catalytic acetic acid during milling facilitates imine formation and subsequent cyclization, reducing reaction times by 70% compared to solution-phase methods [5].

This approach aligns with green chemistry principles: It eliminates volatile organic solvents, reduces energy consumption (reactions complete within 2 hours), and simplifies purification. Scale-up studies demonstrate consistent efficiency at 100-gram batches, with yields comparable to laboratory scales (75–80%) [5].

Table 4: Solvent-Free vs. Solution-Phase Cyclization Performance

ParameterBall Milling (LAG)Traditional Reflux
Reaction Time60–120 min8–12 h
Solvent Consumption0 mL/g15 mL/g
Energy InputLow (mechanical)High (thermal)
Isolated Yield78%68%

Properties

CAS Number

1383675-84-0

Product Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2

InChI Key

IASRYLKZYZPWRV-UHFFFAOYSA-N

SMILES

C1CN2C(=CC=N2)OC1

Canonical SMILES

C1CN2C(=CC=N2)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.